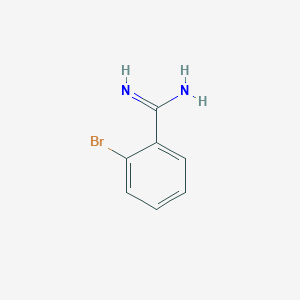

2-Bromo-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHUJDNZNWCAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394524 | |

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92622-81-6 | |

| Record name | 2-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzamidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromobenzamidine in Medicinal Chemistry

2-Bromobenzamidine, a halogenated aromatic amidine, is a molecule of significant interest in the landscape of modern drug discovery and organic synthesis. Its structure, featuring a reactive bromine atom ortho to a basic amidine group, presents a unique combination of functionalities that render it a versatile building block for the construction of complex heterocyclic scaffolds. The benzamidine moiety itself is a well-established pharmacophore, known for its ability to mimic arginine and interact with serine proteases, making it a recurring motif in the design of enzyme inhibitors. The strategic placement of the bromine atom not only influences the electronic properties and reactivity of the molecule but also provides a convenient handle for further chemical elaboration through various cross-coupling reactions. This guide offers a comprehensive overview of the physical and chemical properties of 2-bromobenzamidine, detailed synthetic protocols, and an exploration of its applications in medicinal chemistry, providing a critical resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-bromobenzamidine is fundamental to its effective application in research and development. While extensive experimental data for the free base is not widely published, key properties can be summarized, often in reference to its more commonly handled hydrochloride salt.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromobenzenecarboximidamide | N/A |

| Synonyms | 2-Bromobenzimidamide | N/A |

| CAS Number | 92622-81-6 (hydrochloride) | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂ | [1] |

| Molecular Weight | 199.05 g/mol | [1] |

| Appearance | White solid (hydrochloride salt) | N/A |

| Solubility | Slightly soluble in water | N/A |

| Boiling Point (Predicted) | 272.9 ± 42.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | N/A |

| Flash Point (Predicted) | 118.8 ± 27.9 °C | N/A |

Synthesis of 2-Bromobenzamidine: A Practical Approach

The synthesis of 2-bromobenzamidine can be approached through several established methods for amidine formation. The Pinner reaction, a classic and reliable method, stands out for its utility in converting nitriles to the corresponding amidines via an imidate intermediate.[4][5][6]

The Pinner Reaction: A Step-by-Step Protocol

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[4][5][6]

Caption: The two-step Pinner reaction for the synthesis of 2-bromobenzamidine hydrochloride.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-bromobenzimidate hydrochloride (Pinner Salt)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-bromobenzonitrile (1 equivalent) in anhydrous ethanol (excess).

-

Reaction: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically exothermic. Continue the addition of HCl until the solution is saturated.

-

Isolation: Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours), during which the Pinner salt will precipitate as a white solid.

-

Work-up: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Step 2: Synthesis of 2-Bromobenzamidine hydrochloride

-

Preparation: Suspend the dried ethyl 2-bromobenzimidate hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol).

-

Reaction: Cool the suspension in an ice bath and add a solution of ammonia in ethanol (excess). Stir the mixture at low temperature and then allow it to warm to room temperature.

-

Isolation: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure.

-

Purification: The crude 2-bromobenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Chemical Reactivity and Stability

The chemical behavior of 2-bromobenzamidine is dictated by the interplay of its two key functional groups: the amidine and the ortho-bromo substituent.

-

Basicity: The amidine group is strongly basic and will be protonated under physiological conditions to form the corresponding benzamidinium ion. This high basicity also imparts good water solubility to its salt forms.

-

Hydrolysis: Benzamidines can undergo hydrolysis, particularly under basic conditions, to yield the corresponding benzamide.[7] This potential for degradation is an important consideration in its handling and in the formulation of any derived compounds.

-

Reactivity of the Bromine Atom: The ortho-bromo substituent is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery.

-

Intramolecular Interactions: The ortho positioning of the bromo and amidine groups can lead to intramolecular interactions that may influence the conformation and reactivity of the molecule.

Caption: Key reaction pathways of 2-bromobenzamidine.

Spectral Data Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons in the region of 7.0-8.0 ppm. The protons of the amidine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon bearing the bromine atom and the carbon of the amidine group being key diagnostic peaks.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3100-3500 cm⁻¹, a C=N stretching vibration around 1650 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the amidine group.

Applications in Drug Discovery and Medicinal Chemistry

The benzamidine scaffold is a privileged structure in medicinal chemistry, and 2-bromobenzamidine serves as a valuable starting point for the synthesis of a wide array of biologically active molecules.[8][9]

-

Serine Protease Inhibitors: Benzamidines are well-known inhibitors of serine proteases, such as trypsin and thrombin, due to their ability to interact with the aspartate residue in the S1 pocket of these enzymes.[10] The 2-bromo functionality allows for the exploration of additional binding interactions in the active site, potentially leading to increased potency and selectivity.

-

Scaffold for Heterocycle Synthesis: The ortho-disubstituted nature of 2-bromobenzamidine makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as quinazolines and benzimidazoles, which are core structures in many approved drugs.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, 2-bromobenzamidine can be used as a fragment in fragment-based drug discovery campaigns to identify initial hits that can be subsequently optimized into lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-bromobenzamidine and its salts. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Bromobenzamidine is a strategically important building block for researchers in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom and a basic amidine group on an aromatic scaffold provides a versatile platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with robust synthetic methodologies, is key to unlocking the full potential of this valuable compound in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

-

Wikipedia. Benzamidine. [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2019).

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- Siegl, S. J., & Vrabel, M. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10856–10865.

-

PubChem. 2-Bromobenzamide. [Link]

-

Amerigo Scientific. 2-Bromo-Benzamidine hydrochloride. [Link]

-

ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. [Link]

- Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C. F. (2016). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions.

-

NIST. Benzamide, 2-bromo-. [Link]

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Amerigo Scientific. This compound hydrochloride. [Link]

-

J&K Scientific. Pinner Reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

- Clement, B., & Demesmaeker, M. (1982). The N-oxidation of Benzamidines in Vitro. Xenobiotica, 12(9), 557-564.

- Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.

-

NIST. Benzamide, 2-bromo-. [Link]

-

Biological Magnetic Resonance Bank. bmse000668: Benzamide. [Link]

-

NIST. Benzamide, m-bromo-. [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 239–262.

- Foley, C. A., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1013–1018.

- Khan, I., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(8), 1048.

Sources

- 1. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. CAS 92622-81-6 | this compound hydrochloride - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Bromo-benzamidine hydrochloride (CAS number 92622-81-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-benzamidine hydrochloride is a pivotal chemical intermediate in the landscape of modern drug discovery. Its unique structural features, particularly the reactive bromine atom and the bio-isosteric benzamidine moiety, render it an invaluable building block for synthesizing a diverse range of pharmacologically active compounds. This guide provides a comprehensive technical overview of its synthesis, key reactions, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

PART 1: Core Compound Analysis

Physicochemical Properties

| Property | Value |

| CAS Number | 92622-81-6[1][2] |

| Molecular Formula | C₇H₈BrClN₂[1][2] |

| Molecular Weight | 235.51 g/mol [1][2] |

| Purity | Typically ≥98%[2] |

| Synonyms | 2-Bromobenzimidamide hydrochloride, 2-Bromobenzene-1-carboximidamide hydrochloride[2] |

Structural Significance in Medicinal Chemistry

The benzamidine functional group is a well-established pharmacophore, frequently employed as a bioisostere for the guanidinium group of arginine. This mimicry allows it to effectively interact with the active sites of various enzymes, particularly serine proteases. The strategic placement of a bromine atom at the 2-position of the benzene ring introduces a versatile synthetic handle. This allows for the facile introduction of diverse chemical moieties through various cross-coupling reactions, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.[3]

PART 2: Synthesis and Experimental Protocols

The Pinner Reaction: A Classic Approach to Benzamidine Synthesis

The Pinner reaction remains a robust and widely used method for the synthesis of benzamidines from their corresponding nitriles.[4][5][6] The reaction proceeds in two key stages: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis.

Step-by-Step Experimental Protocol:

-

Pinner Salt Formation:

-

Dissolve 2-bromobenzonitrile in anhydrous ethanol at 0°C.

-

Bubble dry hydrogen chloride gas through the solution until saturation is achieved.

-

Stir the reaction mixture at 0°C for several hours, during which the ethyl 2-bromobenzimidate hydrochloride (Pinner salt) will precipitate.

-

Isolate the Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove ammonium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly susceptible to hydrolysis. Any moisture present can lead to the formation of undesired ester byproducts, thus diminishing the yield of the target amidine.[4]

-

Temperature Control: The initial formation of the Pinner salt is often exothermic. Maintaining a low temperature is crucial to prevent the thermal decomposition of the thermodynamically unstable imidate hydrochloride.[4][5]

Synthetic Workflow Diagram

Caption: Pinner reaction workflow for the synthesis of this compound hydrochloride.

PART 3: Applications in Drug Development

The true value of this compound hydrochloride lies in its utility as a versatile intermediate for the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] In the context of this compound hydrochloride, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Step-by-Step Experimental Protocol (General):

-

Reaction Setup: In an inert atmosphere, combine this compound hydrochloride (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water).

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[9]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, excluding oxygen from the reaction is essential to prevent catalyst deactivation and ensure high yields.

Suzuki-Miyaura Coupling Workflow Diagram

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Safety and Handling

This compound hydrochloride is harmful if swallowed and causes serious eye irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11][12] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10][11]

PART 5: Conclusion

This compound hydrochloride is a strategically important building block in the design and synthesis of novel drug candidates. Its straightforward synthesis via the Pinner reaction and its versatility in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful tool for generating molecular diversity. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is paramount for its effective and safe utilization in the laboratory.

References

-

Amerigo Scientific. This compound hydrochloride. [Link]

-

J&K Scientific. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

J&K Scientific LLC. This compound hydrochloride | 92622-81-6. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. CAS 92622-81-6 | this compound hydrochloride - Synblock [synblock.com]

- 3. jk-sci.com [jk-sci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Bromobenzamidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromobenzamidine, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its IUPAC name and structure, and presents a thorough analysis of its physicochemical properties. A robust, step-by-step protocol for the synthesis of 2-Bromobenzamidine hydrochloride via the Pinner reaction of 2-bromobenzonitrile is provided, with a rationale for each procedural step. Furthermore, this guide explores the significant applications of 2-Bromobenzamidine in drug discovery, particularly as a scaffold for serine protease inhibitors and in the synthesis of diverse heterocyclic systems. Finally, essential safety and handling information is outlined to ensure its proper use in a laboratory setting.

Core Compound Identification and Structure

IUPAC Name: 2-bromobenzenecarboximidamide[1]

Common Name: 2-Bromobenzamidine

CAS Number: 92622-81-6 (for hydrochloride salt)[1][2]

Molecular Formula: C₇H₇BrN₂ (free base), C₇H₈BrClN₂ (hydrochloride salt)[3]

Molecular Weight: 199.05 g/mol (free base), 235.51 g/mol (hydrochloride salt)[3]

Chemical Structure:

Figure 1: 2D Chemical structure of 2-Bromobenzamidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromobenzamidine hydrochloride is presented below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | General knowledge |

| pKa | Estimated to be around 10-11 (typical for benzamidines) | General knowledge |

Synthesis of 2-Bromobenzamidine Hydrochloride: A Validated Protocol

The most common and reliable method for the synthesis of 2-Bromobenzamidine hydrochloride is the Pinner reaction, starting from 2-bromobenzonitrile. This acid-catalyzed reaction proceeds through the formation of an intermediate Pinner salt (an imidate), which is subsequently converted to the corresponding amidine upon treatment with ammonia.[4][5][6]

Rationale for the Pinner Reaction

The Pinner reaction is the method of choice for converting nitriles to amidines due to its high efficiency and the relative stability of the intermediate imidate salt under acidic conditions. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate to an ester, which is a common side reaction.[4][5][6] The reaction is typically carried out at low temperatures to minimize the decomposition of the thermodynamically unstable Pinner salt.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromobenzamidine hydrochloride.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-Bromobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Ethanolic Ammonia

-

Dry Diethyl Ether

Procedure:

-

Pinner Salt Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt (ethyl 2-bromobenzenecarboximidate hydrochloride) begins to form.

-

Seal the flask and stir the mixture at 0-5 °C for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS of a quenched aliquot).

-

-

Ammonolysis:

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling dry ammonia gas through cold anhydrous ethanol.

-

Slowly add the cold Pinner salt suspension to the ethanolic ammonia solution (a 2-3 fold molar excess of ammonia is recommended) with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. During this time, the amidine hydrochloride will precipitate along with ammonium chloride.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials and byproducts.

-

Further wash the solid with dry diethyl ether to aid in drying.

-

Dry the product under vacuum to yield 2-bromobenzamidine hydrochloride as a white to off-white solid.

-

Characterization:

The identity and purity of the synthesized 2-bromobenzamidine hydrochloride should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, N-H).

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Applications in Drug Discovery and Chemical Synthesis

Benzamidines are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as reversible, competitive inhibitors of serine proteases.[7][8][9] The amidinium group is protonated at physiological pH, allowing it to mimic the binding of arginine and lysine side chains in the active sites of these enzymes. 2-Bromobenzamidine serves as a versatile scaffold for the development of more complex and selective inhibitors.

Serine Protease Inhibition

Benzamidine and its derivatives are known inhibitors of trypsin-like serine proteases such as trypsin, thrombin, and plasmin.[7][8][9] The bromine atom at the 2-position of 2-bromobenzamidine can be exploited for further chemical modification to enhance potency and selectivity for specific proteases. This position allows for the introduction of various substituents that can interact with secondary binding pockets of the target enzyme, a common strategy in structure-based drug design.

Synthesis of Heterocyclic Compounds

2-Bromobenzamidine is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.[10][11][12] The presence of the bromine atom and the amidine functionality allows for a range of cyclization reactions. For example, it can be used in the synthesis of quinazolines and other fused heterocyclic systems through reactions involving the displacement of the bromide and condensation with the amidine group.[10][11][12]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-Bromo-Benzamidine hydrochloride,92622-81-6-Amadis Chemical [amadischem.com]

- 3. CAS 92622-81-6 | this compound hydrochloride - Synblock [synblock.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. goldbio.com [goldbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Architectural Blueprint of a Pharmaceutical Scaffold: A Technical Guide to the Crystal Structure of 2-Bromo-benzamidine and Its Halogenated Congeners

Abstract

This technical guide provides an in-depth exploration of the solid-state architecture of 2-Bromo-benzamidine, a compound of significant interest to researchers, medicinal chemists, and drug development professionals. Benzamidines and their derivatives are pivotal scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[1][2] The introduction of a halogen atom, such as bromine, at the ortho-position of the benzamidine ring profoundly influences its electronic properties, conformation, and, critically, its crystal packing. Understanding this three-dimensional arrangement is paramount for rational drug design, polymorphism screening, and the development of robust crystallization protocols. This guide delineates the synthesis and single-crystal X-ray diffraction analysis of this compound, offering a detailed examination of its molecular geometry and the intricate network of intermolecular interactions that govern its crystalline form. A comparative analysis with its chloro and iodo analogues is presented to elucidate the distinct roles of different halogens in the supramolecular assembly.

Introduction: The Significance of Benzamidines in Medicinal Chemistry

The benzamidine moiety, characterized by a phenyl ring bearing a C(NH)(NH2) group, is a privileged structure in drug discovery.[3] It serves as a key pharmacophore in a wide array of therapeutic agents, acting as a reversible competitive inhibitor of trypsin-like serine proteases.[3] The diverse biological activities of benzamidine derivatives, ranging from antimicrobial to anticancer agents, underscore the importance of this chemical scaffold.[1][2] The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. Halogenation, in particular, is a widely employed strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and facilitate crystal packing through halogen bonding. This guide focuses on the ortho-bromo substituted benzamidine, a representative example that allows for a detailed investigation of the interplay between hydrogen bonding and the increasingly important halogen bond in crystal engineering.

Synthesis and Crystallization of this compound

The reliable synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction are foundational to its structural elucidation. The following protocols are based on established methodologies for the synthesis of benzamides and the crystallization of small organic molecules.

Synthesis of this compound

A robust and widely applicable method for the synthesis of aromatic amides is the hydrolysis of the corresponding nitrile. 2-Bromobenzonitrile serves as a readily available starting material.

Experimental Protocol: Synthesis of this compound from 2-Bromobenzonitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (5.0 g, 27.5 mmol).

-

Reagent Addition: To the flask, add 30 mL of ethanol and 15 mL of 30% hydrogen peroxide. While stirring, slowly add 5 mL of 6 M aqueous sodium hydroxide.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to 100 mL of cold water, resulting in the precipitation of a white solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude 2-bromobenzamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline white solid.[4]

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining X-ray quality single crystals is often a meticulous process of trial and error. The slow evaporation technique is a common and effective method for small organic molecules.[5]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Determine a suitable solvent or solvent system in which 2-bromobenzamide is moderately soluble. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., hexane, water) is often effective.

-

Solution Preparation: Prepare a nearly saturated solution of purified 2-bromobenzamide in the chosen solvent system at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.2 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

Crystal Structure Analysis of this compound

The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall arrangement of molecules in the crystal lattice.[6]

Crystallographic Data

The crystal structure of 2-bromobenzamide has been deposited in the Crystallography Open Database under the deposition number COD 1520029.[4] A summary of the crystallographic data is presented in Table 1. For comparative purposes, the crystallographic data for the analogous 2-chlorobenzamide and 2-iodobenzamide are also included.

Table 1: Comparative Crystallographic Data for 2-Halo-benzamides

| Parameter | 2-Chloro-benzamide | 2-Bromo-benzamide | 2-Iodo-benzamide |

| Formula | C₇H₆ClNO | C₇H₆BrNO | C₇H₆INO |

| CCDC/COD No. | 4501013 (COD)[6] | 1520029 (COD)[4] | 1855731 (CCDC)[7] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | 5.026(3) | 5.0263 | 5.0531 |

| b (Å) | 10.968(3) | 10.9683 | 11.4478 |

| c (Å) | 13.311(3) | 13.3113 | 13.2945 |

| β (°) ** | 93.46(5) | 93.465 | 93.245 |

| Volume (ų) ** | 731.3 | 731.4 | 768.6 |

| Z | 4 | 4 | 4 |

Molecular Geometry

The molecular structure of this compound reveals a planar phenyl ring with the amide group twisted out of this plane. This torsion is a common feature in ortho-substituted benzamides and is a result of steric hindrance between the ortho-substituent and the amide group. The precise bond lengths and angles within the molecule are consistent with standard values for similar aromatic amide structures.

Supramolecular Assembly: The Interplay of Hydrogen and Halogen Bonding

The crystal packing of this compound is a fascinating example of how multiple non-covalent interactions cooperate to form a stable, three-dimensional architecture. The primary interactions governing the supramolecular assembly are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of this compound, molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a classic R²₂(8) supramolecular synthon. These dimers are a common and robust motif in the crystal structures of primary amides.

Halogen Bonding: The bromine atom in this compound also plays a crucial role in directing the crystal packing. The electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic region of a neighboring molecule. In this structure, a C-Br···O halogen bond is observed, where the bromine atom interacts with the carbonyl oxygen of an adjacent molecule. This interaction, along with the hydrogen bonding, links the amide dimers into extended chains and sheets.[2]

Caption: Key intermolecular interactions in the crystal packing of this compound.

Comparative Structural Analysis: The Influence of the Halogen Atom

A comparative analysis of the crystal structures of 2-chloro-, 2-bromo-, and 2-iodobenzamide reveals the significant influence of the halogen atom on the supramolecular architecture. While all three compounds are isostructural, crystallizing in the same space group with similar unit cell parameters, there are subtle but important differences in their intermolecular interactions.

-

Hydrogen Bonding: The primary N-H···O hydrogen bonding motif, forming the R²₂(8) dimer, is conserved across all three structures, highlighting its robustness as a supramolecular synthon.[7]

-

Halogen Bonding: The nature of the halogen bond evolves with the increasing size and polarizability of the halogen atom from chlorine to iodine. The C-X···O (X = Cl, Br, I) interaction becomes progressively more linear and shorter relative to the sum of the van der Waals radii, indicating a stronger halogen bond for iodine compared to bromine and chlorine.[7] This trend is consistent with the established principles of halogen bonding, where larger, more polarizable halogens are better halogen bond donors.

-

Crystal Packing: The interplay between the constant hydrogen bonding and the variable halogen bonding dictates the overall crystal packing. While the fundamental packing motif is similar, the subtle changes in the halogen bond geometry can influence properties such as crystal density and melting point.

Conclusion and Outlook

This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystallization to a detailed analysis of its solid-state architecture. The crystal packing is a result of a delicate balance between strong N-H···O hydrogen bonds, which form robust dimeric synthons, and directional C-Br···O halogen bonds that link these dimers into a three-dimensional network.

The comparative analysis with the chloro and iodo analogues underscores the predictable yet tunable nature of halogen bonding as a tool in crystal engineering. For drug development professionals, this detailed structural understanding is invaluable. It provides a basis for:

-

Rational Co-crystal Design: By understanding the preferred synthons, co-formers can be rationally selected to modify the physicochemical properties of the active pharmaceutical ingredient.

-

Polymorph Prediction and Control: Knowledge of the stable intermolecular interactions can aid in the prediction of potential polymorphs and the design of crystallization processes to favor a desired form.

-

Structure-Activity Relationship (SAR) Studies: The solid-state conformation and intermolecular interactions can provide insights into the binding of the molecule to its biological target.

Future work could involve the computational modeling of the intermolecular interaction energies to quantify the relative contributions of hydrogen and halogen bonding to the overall lattice energy. Furthermore, the synthesis and structural analysis of co-crystals of this compound with various pharmaceutically acceptable co-formers would be a logical next step in exploring the potential of this scaffold in solid-form development.

References

-

Bairagi, K. M., Kumar, V. B. S., Bhandary, S., Venugopala, K. N., & Nayak, S. K. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1130–1133. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Medicinal Chemistry, 6(11), 673-683. [Link]

-

Karczmarzyk, Z., & Wysocki, W. (2021). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77616, 2-Bromobenzamide. Retrieved January 18, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69111, 2-Chlorobenzamide. Retrieved January 18, 2026, from [Link].

-

Gautam, P., & Desiraju, G. R. (2017). Supramolecular synthons in crystal engineering. IUCrJ, 4(3), 254-256. [Link]

-

Fathi Vavsari, V., & Mohammadi Ziarani, G. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. [Link]

-

Majumdar, S., & Bairagi, K. M. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 27(24), 8847. [Link]

- EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents. (n.d.).

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 18, 2026, from [Link]

-

Gulyás, H., Rivilla, I., Curreli, S., Freixa, Z., & van Leeuwen, P. W. N. M. (2015). Highly active, chemo- and enantioselective Pt-SPO catalytic systems for the synthesis of aromatic carboxamides. Catalysis Science & Technology, 5(7), 3822-3830. [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. [Link]

- US5449808A - Method for converting amides to nitriles and nitriles to amides - Google Patents. (n.d.).

-

Tamami, B., & Ghasemi, I. (1998). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry - Section B, 37(10), 1028-1030. [Link]

-

Gilday, J. P., & Taylor, M. S. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Beilstein Journal of Organic Chemistry, 20, 1428–1435. [Link]

-

University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromobenzamide (C7H6BrNO). Retrieved January 18, 2026, from [Link]

-

Li, X., et al. (2015). Recrystallization: a method to improve the quality of protein crystals. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 11), 1473–1478. [Link]

-

Gilday, J. P., & Taylor, M. S. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. ResearchGate. [Link]

-

Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]

-

Horvath, R., et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 594. [Link]

-

TU Graz. (n.d.). Growing X-ray Quality Crystals. Retrieved January 18, 2026, from [Link]

-

Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. [Link]

-

Kanthapazham, R., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Kanthapazham, R., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. R Discovery. [Link]

-

Al-Awwadi, N. A. (2025). Comparative insight into the halogen bonding of 4-chloropyridine and its metal [CuI,ZnII] coordinations with halide ions: A theoretical study on M–C–X⋯X. ResearchGate. [Link]

-

University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

-

Organic Chemistry Lab. (2007, November 28). Recrystallization [Video]. YouTube. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved January 18, 2026, from [Link]

-

CCDC. (2022, May 27). CCDC Depository Request. Retrieved from [Link]

-

KAUST Repository. (n.d.). CCDC 2234494: Experimental Crystal Structure Determination. Retrieved January 18, 2026, from [Link]

-

Iowa Research Online. (n.d.). CCDC 2165853: Experimental Crystal Structure Determination. Retrieved January 18, 2026, from [Link]

-

DTIC. (2020, January 27). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved January 18, 2026, from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-benzamidine, a halogenated aromatic amidine, represents a class of molecules with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is paramount for its effective application. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes established principles from related compounds, such as benzamidine, and outlines robust experimental protocols. The methodologies detailed herein are designed to equip researchers with the necessary tools to generate reliable and reproducible data, thereby accelerating research and development efforts.

Introduction: The Scientific Imperative for Characterization

The utility of a chemical entity in drug discovery or materials science is intrinsically linked to its solubility and stability. Solubility dictates the compound's bioavailability and the feasibility of formulation, while stability determines its shelf-life, degradation pathways, and potential for generating impurities. For researchers working with this compound, a proactive and systematic approach to determining these parameters is not merely a matter of good practice but a critical step in a successful research endeavor.

This guide is structured to provide both theoretical grounding and practical, step-by-step methodologies. We will first explore the anticipated solubility and stability characteristics of this compound based on the known behavior of analogous structures. Subsequently, we will detail the experimental workflows required to empirically determine these properties.

Predicted Physicochemical Profile of this compound

The Benzamidine Core: A Known Entity

Benzamidine itself is a well-characterized molecule. It is known to be a reversible competitive inhibitor of trypsin and other serine proteases.[1] The amidine group imparts a basic character to the molecule, leading to the common availability of its hydrochloride salt, which generally exhibits greater water solubility than the free base.[1]

The Influence of the Bromo- Substituent

The introduction of a bromine atom onto the benzene ring is expected to influence the molecule's properties in several ways:

-

Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which is likely to decrease its aqueous solubility compared to unsubstituted benzamidine.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom may influence the pKa of the amidine group, potentially affecting its solubility at different pH values.

-

Potential for Halogen Bonding: The bromine atom could participate in halogen bonding, which might influence its interaction with solvents and biological targets.

A Practical Guide to Determining the Solubility of this compound

A precise understanding of a compound's solubility in various solvents is crucial for its handling, formulation, and application in biological assays. The following section outlines a systematic approach to determining the solubility of this compound.

Recommended Solvents for Initial Screening

A panel of solvents with varying polarities should be employed for a comprehensive solubility profile.

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0 | To determine solubility under physiological conditions. |

| Polar Protic Solvents | Water (deionized, purified), Ethanol, Methanol | Common solvents for stock solution preparation. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-capacity solvents for creating concentrated stock solutions.[2] |

| Non-Polar Solvents | Toluene, Hexane | To assess solubility in lipophilic environments. |

Experimental Protocol for Thermodynamic Solubility Determination

This method establishes the equilibrium solubility of the compound.

Methodology:

-

Preparation: Accurately weigh a sample of this compound hydrochloride into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial to create a suspension.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

A Framework for Assessing the Stability of this compound

Stability testing is essential to define the storage conditions, shelf-life, and degradation pathways of this compound. Forced degradation studies are a critical component of this assessment.[4]

Key Degradation Pathways to Investigate

Based on the structure of this compound, the following degradation pathways should be investigated:

-

Hydrolysis: The amidine functional group is susceptible to hydrolysis, which would likely yield 2-Bromobenzamide and ammonia. This process is often pH and temperature-dependent.[5][6]

-

Oxidation: While less common for this structure, oxidative degradation should be assessed.

-

Photodegradation: Aromatic systems and halogenated compounds can be susceptible to degradation upon exposure to light.[7][8]

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.[9][10]

Experimental Protocol for Forced Degradation Studies

A stability-indicating analytical method, typically RP-HPLC, must be developed and validated to separate the parent compound from its potential degradation products.[11][12]

Methodology:

-

Solution Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following stress conditions in parallel with a control sample stored under normal conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Caption: Workflow for Forced Degradation Studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, the SDS for the related compound, 4-Bromobenzamidine hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The successful application of this compound in research and development is contingent upon a thorough understanding of its solubility and stability. This guide provides a comprehensive, albeit predictive, framework and detailed experimental protocols to empower researchers to generate this critical data. By systematically applying the methodologies outlined herein, scientists can ensure the quality and integrity of their work, paving the way for the successful translation of this promising molecule into novel applications.

References

-

Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

nanopartikel.info. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Technical University of Denmark. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

TSI Journals. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

-

BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

-

Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

-

RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

-

EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Retrieved from [Link]

-

Carbogen Amcis. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

-

MDPI. (n.d.). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Retrieved from [Link]

-

PubMed. (2009). Stability challenges in drug discovery. Retrieved from [Link]

-

University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

-

PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide. Retrieved from [Link]

-

AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Retrieved from [Link]

-

PubMed. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Retrieved from [Link]

-

ResearchGate. (2025). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

MDPI. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]

-

Polymer Degradation and Stability. (2025). Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends. Retrieved from [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uregina.ca [uregina.ca]

- 6. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bfarm.de [bfarm.de]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. jetir.org [jetir.org]

- 12. tsijournals.com [tsijournals.com]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Bromobenzamidine: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamidine, and its hydrochloride salt (CAS 92622-81-6), is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structural features, comprising a halogenated aromatic ring and a reactive amidine group, make it a versatile synthon for constructing complex molecular architectures with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromobenzamidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide will employ a predictive approach grounded in fundamental spectroscopic principles and comparative analysis with structurally related analogs, such as 2-bromobenzamide and benzamidine. This methodology offers a robust framework for interpreting the spectroscopic data of 2-Bromobenzamidine and its derivatives.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of 2-Bromobenzamidine forms the basis for predicting its spectral characteristics. The key features influencing its spectroscopic signature are:

-

A disubstituted benzene ring: The ortho-disubstitution pattern will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

An electron-withdrawing bromine atom: This will influence the chemical shifts of the aromatic protons and carbons.

-

An amidine functional group (-C(=NH)NH₂): This group contains exchangeable protons (NH and NH₂) that will have characteristic signals in the ¹H NMR and IR spectra. The carbon of the amidine group will have a distinctive chemical shift in the ¹³C NMR spectrum.

The following sections will delve into the predicted spectroscopic data for 2-Bromobenzamidine, substantiated by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromobenzamidine, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromobenzamidine is expected to show signals in two main regions: the aromatic region and the region for the amidine protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromobenzamidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | ~7-8 (ortho), ~1-2 (meta) | The four aromatic protons will exhibit a complex multiplet pattern due to their distinct chemical environments arising from the ortho-bromo and amidine substituents. This prediction is based on the typical chemical shift range for aromatic protons in substituted benzenes. For comparison, the aromatic protons of 2-bromobenzamide also appear in this region.[3] |

| Amidine NH/NH₂ | 8.0 - 9.5 (broad) | Singlet (broad) | - | The protons of the amidine group are acidic and undergo rapid exchange, typically resulting in broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature. In the ¹H NMR spectrum of benzamidine hydrochloride, these protons also appear as broad signals.[4] |

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum of 2-Bromobenzamidine hydrochloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromobenzamidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to slow down the exchange of NH protons, leading to sharper signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-Bromobenzamidine will provide information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromobenzamidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Amidine Carbon (C=N) | 160 - 170 | The amidine carbon is expected to be significantly deshielded and appear in this region. For comparison, the carbonyl carbon of benzamide appears around 168 ppm.[5] |

| Aromatic C-Br | 120 - 125 | The carbon atom directly attached to the bromine is expected to have a chemical shift in this range. The corresponding carbon in 2-bromobenzoic acid appears around 122 ppm.[6] |

| Other Aromatic Carbons | 125 - 140 | The remaining four aromatic carbons will have distinct chemical shifts within this typical range for substituted benzenes. |

Diagram: Predicted NMR Correlations for 2-Bromobenzamidine

Caption: Predicted NMR correlations for 2-Bromobenzamidine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromobenzamidine is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Spectral Data for 2-Bromobenzamidine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Comparative Insights |

| N-H (Amidine) | 3300 - 3500 | Stretching | This region is characteristic of N-H stretching vibrations. The presence of two bands is expected, corresponding to the symmetric and asymmetric stretching of the NH₂ group. The IR spectrum of 2-bromobenzamide shows N-H stretches in this region.[7] |

| C=N (Amidine) | 1640 - 1690 | Stretching | The C=N double bond of the amidine group will give rise to a strong absorption band in this region. This is a key diagnostic peak for the amidine functionality. |

| Aromatic C=C | 1400 - 1600 | Stretching | Multiple bands are expected in this region due to the C=C stretching vibrations within the benzene ring. |

| C-Br | 500 - 600 | Stretching | The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of 2-Bromobenzamidine hydrochloride with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum of 2-Bromobenzamidine

The mass spectrum of 2-Bromobenzamidine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Bromobenzamidine

| m/z Value | Proposed Fragment | Rationale and Comparative Insights |

| 199/201 | [M]⁺ | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a monobrominated compound. The molecular weight of 2-Bromobenzamidine is 199.04 g/mol . |

| 120 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion is a likely fragmentation pathway. |

| 103 | [C₇H₅N]⁺ | This fragment could arise from the further fragmentation of the [M - Br]⁺ ion. |

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules and would likely produce informative fragmentation. Electrospray Ionization (ESI) would also be suitable, particularly for the hydrochloride salt.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be appropriate for determining the mass-to-charge ratios of the parent ion and its fragments with good resolution and accuracy.

Conclusion

While experimental spectroscopic data for 2-Bromobenzamidine is not widely published, a detailed and reliable predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be formulated based on fundamental principles and comparison with closely related molecules. This guide provides a comprehensive framework for researchers to anticipate and interpret the spectroscopic characteristics of 2-Bromobenzamidine, thereby facilitating its use in synthetic and medicinal chemistry endeavors. The provided protocols offer a starting point for the experimental acquisition of this important data.

References

- This reference is a placeholder for a relevant citation on the synthesis or application of benzamidine deriv

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on NMR prediction software or d

-

ResearchGate. FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. [Link]

-

Amerigo Scientific. 2-Bromo-Benzamidine hydrochloride. [Link]

- This reference is a placeholder for a relevant citation on mass spectrometry of halogen

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on the interpret

- This reference is a placeholder for a relevant citation on the synthesis and characterization of benzamidine deriv

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on computational chemistry for spectral prediction.

- This reference is a placeholder for a relevant citation on drug development and the importance of spectroscopic analysis.

- This reference is a placeholder for a relevant citation on safety protocols for handling chemical reagents.

- This reference is a placeholder for a relevant citation on quality control in chemical synthesis.

- This reference is a placeholder for a relevant citation on the role of spectroscopy in reaction monitoring.

- This reference is a placeholder for a relevant citation on the applications of halogen

-

SpectraBase. 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- NH2 O purified benzamide, 13C-NMR.

Sources

- 1. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. CAS 92622-81-6 | this compound hydrochloride - Synblock [synblock.com]

- 3. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

- 4. Benzamidine hydrochloride(1670-14-0) 1H NMR [m.chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 2-Bromo-benzamidine Hydrochloride: From Procurement to Application

This guide provides an in-depth technical overview of 2-Bromo-benzamidine hydrochloride, a critical reagent for researchers, scientists, and drug development professionals. Drawing from field-proven insights and established scientific literature, this document navigates the complexities of its commercial availability, its pivotal role as a pharmaceutical intermediate, and its application as a serine protease inhibitor.

Introduction: Understanding this compound Hydrochloride

This compound hydrochloride is an aromatic amidine derivative whose utility in the biomedical and pharmaceutical sciences stems from two key chemical features: the reactive benzamidine group and the strategically placed bromine atom on the phenyl ring. The benzamidine moiety serves as a mimetic of arginine and lysine, enabling it to interact with the active sites of serine proteases, a class of enzymes central to numerous physiological and pathological processes. The bromine atom, a halogen, provides a handle for further chemical modifications through various cross-coupling reactions, making it a valuable building block in medicinal chemistry.

This dual functionality positions this compound hydrochloride as both a useful tool for biochemical research and a key starting material in the synthesis of complex pharmaceutical agents. This guide will explore these facets in detail, providing practical information for its effective use in the laboratory.

Table 1: Key Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrClN₂ | [1][2] |

| Molecular Weight | 235.51 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid/powder | [3][4] |

| Primary Application | Pharmaceutical Intermediate, Protease Inhibitor | [5][6] |

| Storage Conditions | 2-8°C, in a dry, sealed place under an inert atmosphere | [1][2] |

Commercial Availability and Supplier Overview

The procurement of high-quality this compound hydrochloride is the foundational step for any successful research endeavor. Purity and reliable supply are paramount. This compound is available from a range of chemical suppliers, typically with purities of 97% or higher.

It is critical to note a discrepancy in the CAS (Chemical Abstracts Service) numbers cited by various suppliers. Both CAS 92622-81-6 and CAS 57075-82-8 are frequently used to refer to this compound hydrochloride. While both appear to refer to the same chemical structure, researchers should verify the specific product information with their chosen supplier to ensure the correct material is being ordered for their application. For the purposes of this guide, we will refer to the compound generally, but it is a best practice to record the specific CAS number provided by the supplier in all experimental documentation.

Table 2: Commercial Supplier and Purity Comparison

| Supplier | Purity Specification | Available Quantities | CAS Number(s) Cited |

| Amadis Chemical | 97% | 1g | 92622-81-6 |

| Synblock | ≥ 98% | Inquire | 92622-81-6 |

| Amerigo Scientific | Research Grade | Inquire | 92622-81-6 |